2-(2-chloroacridin-9-yl)sulfanylacetate;diethylazanium
Overview
Description
((2-Chloro-9-acridinyl)thio)acetic acid compd. with N-ethylethanamine (11): is a complex organic compound that combines the properties of acridine derivatives and thioacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Chloro-9-acridinyl)thio)acetic acid compd. with N-ethylethanamine (1:1) typically involves the reaction of 2-chloro-9-acridine with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioester bond. The resulting product is then reacted with N-ethylethanamine to form the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetic acid moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the acridine ring, potentially leading to the formation of dihydroacridine derivatives.
Substitution: The chloro group on the acridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and may be carried out in solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photophysical properties.
Biology: In biological research, the compound may be used as a fluorescent probe due to the inherent fluorescence of the acridine moiety. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with biological targets such as DNA or enzymes, making it a candidate for anticancer or antimicrobial agents.
Industry: In the industrial sector, the compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ((2-Chloro-9-acridinyl)thio)acetic acid compd. with N-ethylethanamine (1:1) is likely related to its ability to interact with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting its structure and function. Additionally, the thioacetic acid group may form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of their activity.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Bromine Compounds: Compounds containing bromine, known for their reactivity and use in various chemical reactions.
Noble Gas Compounds: Compounds involving noble gases, which are generally unreactive but can form stable compounds under certain conditions.
Uniqueness: ((2-Chloro-9-acridinyl)thio)acetic acid compd. with N-ethylethanamine (1:1) is unique due to its combination of an acridine moiety and a thioacetic acid group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-chloroacridin-9-yl)sulfanylacetate;diethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S.C4H11N/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-3-5-4-2/h1-7H,8H2,(H,18,19);5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJZPCUJEYHECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106636-60-6 | |
Record name | Acetic acid, ((2-chloro-9-acridinyl)thio)-, compd. with N-ethylethanamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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